BDK In Vitro Potency
In a direct head-to-head comparison of BDK inhibitors, 3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid (PF-07208254) exhibited an in vitro IC50 of 110 ± 6.9 nM against BDK. This represents a 10-fold improvement in potency compared to the benchmark inhibitor BT2, which had an IC50 of 1100 ± 27 nM in the same assay [1]. Furthermore, the binding affinity (SPR KD) of PF-07208254 was measured at 84 ± 8.7 nM, significantly tighter than BT2's 490 ± 59 nM [1]. This quantitative data establishes a clear hierarchy of potency.
vs BT2 1100 ± 27 nM
SPR KD 84 ± 8.7 nM
vs BT2 490 ± 59 nM
| Evidence Dimension | BDK Enzyme Inhibition (IC50) and Binding Affinity (SPR KD) |
|---|---|
| Target Compound Data | IC50 = 110 ± 6.9 nM; SPR KD = 84 ± 8.7 nM; Ki = 54 ± 3.1 nM |
| Comparator Or Baseline | BT2: IC50 = 1100 ± 27 nM; SPR KD = 490 ± 59 nM |
| Quantified Difference | 10-fold improvement in IC50; ~5.8-fold improvement in binding affinity (KD) |
| Conditions | In vitro enzymatic assay and Surface Plasmon Resonance (SPR) binding analysis [1]. |
Why This Matters
Procurement of this specific compound, rather than a less potent analog like BT2, is critical for experiments requiring robust target engagement at lower concentrations, thereby minimizing off-target effects and enabling clearer interpretation of BDK-dependent biology.
- [1] Rachel J Roth Flach et al. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels. Nat Commun. 2023 Aug 9;14(1):4812 (Table 1). View Source
